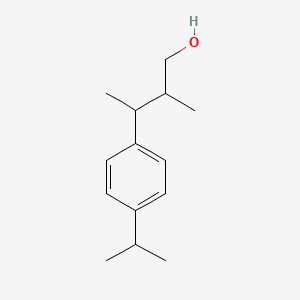
Sodium (2-(dimethylamino)ethyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2-(dimethylamino)ethyl)carbamodithioate: is a chemical compound with the molecular formula C₅H₁₁N₂NaS₂ and a molecular weight of 186.28 g/mol . This compound is typically stored at room temperature and is available in powder form. It is used primarily in research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-(dimethylamino)ethyl)carbamodithioate involves the reaction of N,N-dimethylethylenediamine with carbon disulfide in the presence of sodium hydroxide . The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then isolated and purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability.
化学反応の分析
Types of Reactions: Sodium (2-(dimethylamino)ethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted carbamodithioates.
科学的研究の応用
Chemistry: Sodium (2-(dimethylamino)ethyl)carbamodithioate is used in the synthesis of various organic compounds and as a reagent in organic chemistry. It is particularly useful in the formation of thioesters and other sulfur-containing compounds.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating protein-sulfur interactions. It is also used in the synthesis of bioconjugates with peptides and small proteins.
Medicine: It is also used in the development of thixotropic hydrogels for biomedical applications.
Industry: In industrial applications, this compound is used in water treatment processes for the degradation of organic pollutants. It is also used in the synthesis of polymer and gel systems for health and personal care formulations.
作用機序
The mechanism of action of sodium (2-(dimethylamino)ethyl)carbamodithioate involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. It can also participate in redox reactions, affecting the redox state of cellular components.
類似化合物との比較
- Sodium N,N-dimethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Sodium pyrrolidinedithiocarbamate
Comparison: Sodium (2-(dimethylamino)ethyl)carbamodithioate is unique in its structure, which includes a dimethylaminoethyl group. This structural feature imparts distinct reactivity and binding properties compared to other dithiocarbamates. For example, sodium N,N-dimethyldithiocarbamate lacks the ethyl linkage, resulting in different chemical behavior and applications.
特性
IUPAC Name |
sodium;N-[2-(dimethylamino)ethyl]carbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S2.Na/c1-7(2)4-3-6-5(8)9;/h3-4H2,1-2H3,(H2,6,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIFCKGNPYWNW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2NaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088499-23-2 |
Source


|
| Record name | sodium (2-(dimethylamino)ethyl)carbamodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)




![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)
![N-(3,4-difluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2402922.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)




